3-[1-(1,3-Dithian-2-ylidene)ethyl]aniline
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Overview
Description
3-[1-(1,3-Dithian-2-ylidene)ethyl]aniline is a chemical compound with the molecular formula C12H15NS2 It features a 1,3-dithiane ring attached to an aniline moiety through an ethylidene linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
3-[1-(1,3-Dithian-2-ylidene)ethyl]aniline can be synthesized through the reaction of 1,3-dithiane with an appropriate aniline derivative under specific conditions. The synthesis typically involves the use of a Lewis acid catalyst to facilitate the formation of the dithiane ring. Common reagents include 1,3-propanedithiol and aniline derivatives, with reaction conditions often involving refluxing in a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as yttrium triflate or tungstophosphoric acid can be employed to achieve high selectivity and yield .
Chemical Reactions Analysis
Types of Reactions
3-[1-(1,3-Dithian-2-ylidene)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction of the dithiane ring can be achieved using hydrogenation catalysts such as nickel or rhodium.
Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts
Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2)
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of reduced dithiane derivatives
Substitution: Formation of nitroaniline or halogenated aniline derivatives
Scientific Research Applications
3-[1-(1,3-Dithian-2-ylidene)ethyl]aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-[1-(1,3-Dithian-2-ylidene)ethyl]aniline involves its interaction with specific molecular targets. The dithiane ring can undergo redox reactions, influencing cellular redox states. The aniline moiety can participate in hydrogen bonding and π-π interactions, affecting molecular recognition processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: A simpler analog with similar reactivity but lacking the aniline moiety.
1,3-Dithiolane: Similar to 1,3-dithiane but with a different ring size.
2-(1,3-Dithian-2-ylidene)acetate: Contains a dithiane ring with an acetate group instead of an aniline moiety.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential in various research fields make it a compound of significant interest .
Properties
CAS No. |
89864-17-5 |
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Molecular Formula |
C12H15NS2 |
Molecular Weight |
237.4 g/mol |
IUPAC Name |
3-[1-(1,3-dithian-2-ylidene)ethyl]aniline |
InChI |
InChI=1S/C12H15NS2/c1-9(12-14-6-3-7-15-12)10-4-2-5-11(13)8-10/h2,4-5,8H,3,6-7,13H2,1H3 |
InChI Key |
FBYYDFPCTKEXQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1SCCCS1)C2=CC(=CC=C2)N |
Origin of Product |
United States |
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